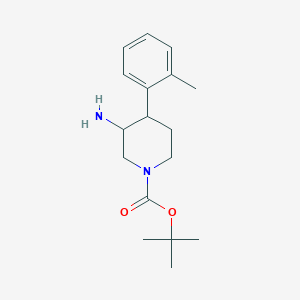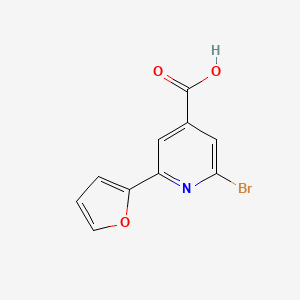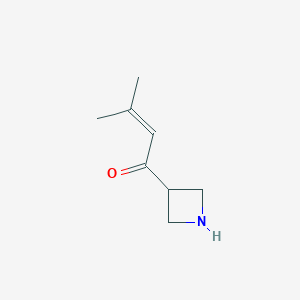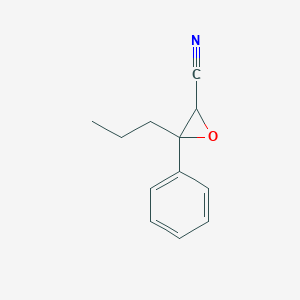
2-Amino-1-cycloheptylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-cycloheptylethan-1-one is an organic compound with a unique structure that includes a cycloheptyl ring attached to an ethanone group with an amino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cycloheptylethan-1-one typically involves the reaction of cycloheptanone with an appropriate amine under controlled conditions. One common method is the reductive amination of cycloheptanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-Amino-1-cycloheptylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone derivatives or carboxylic acids.
Reduction: Cycloheptanol derivatives.
Substitution: Various substituted amines or amides.
科学研究应用
2-Amino-1-cycloheptylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Amino-1-cycloheptylethan-1-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cycloheptyl ring provides a hydrophobic interaction that can enhance binding affinity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
相似化合物的比较
Similar Compounds
2-Amino-1-cyclohexylethan-1-one: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
2-Amino-1-cyclopentylethan-1-one: Contains a cyclopentyl ring.
2-Amino-1-cyclooctylethan-1-one: Features a cyclooctyl ring.
Uniqueness
2-Amino-1-cycloheptylethan-1-one is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its six- or eight-membered ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
2-amino-1-cycloheptylethanone |
InChI |
InChI=1S/C9H17NO/c10-7-9(11)8-5-3-1-2-4-6-8/h8H,1-7,10H2 |
InChI 键 |
LUKPORISHHOWMH-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
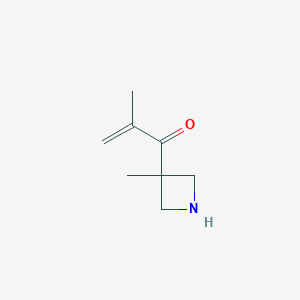
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
![1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole](/img/structure/B13160014.png)
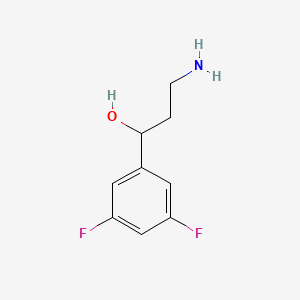

![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
